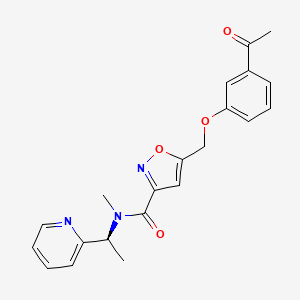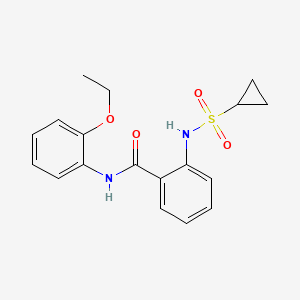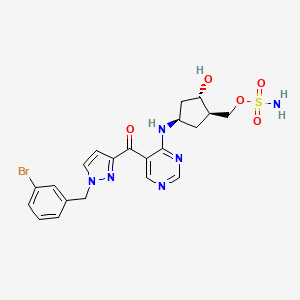
m-PEG13-acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of m-PEG13-acid is primary amine groups . These are found in various biological molecules, including proteins, where they play crucial roles in numerous biological processes.
Mode of Action
This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to molecules containing primary amine groups, thereby modifying their properties.
Pharmacokinetics
The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups is necessary for this compound to exert its action . Additionally, the reaction between this compound and primary amine groups requires the presence of activators . The solubility of this compound in aqueous media suggests that it may be more effective in hydrophilic environments.
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of m-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .
Cellular Effects
The hydrophilic PEG spacer in this compound is known to increase solubility in aqueous media , which could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to form stable amide bonds with primary amine groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
This compound is known to be stable and is typically stored at -20°C .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amine groups , it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Its hydrophilic PEG spacer may influence its localization or accumulation within cells .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles based on its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-PEG13-acid is synthesized through the reaction of methoxy-polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid group can be introduced using various coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These agents facilitate the formation of a stable amide bond between the PEG chain and the carboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG13-acid primarily undergoes bioconjugation reactions, where it forms covalent bonds with biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid group reacts with primary amine groups in the presence of coupling agents like EDC, N,N’-dicyclohexylcarbodiimide (DCC), or HATU to form stable amide bonds .
Common Reagents and Conditions
Coupling Agents: EDC, DCC, HATU
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), dimethylformamide (DMF)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure efficient coupling
Major Products
The major products formed from these reactions are PEGylated biomolecules, which exhibit enhanced solubility, stability, and bioavailability. These properties make them suitable for various biomedical applications .
Scientific Research Applications
m-PEG13-acid is extensively used in scientific research due to its versatile properties. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of PEGylated products for various industrial applications
Comparison with Similar Compounds
m-PEG13-acid can be compared with other PEG derivatives such as m-PEG12-acid and m-PEG14-acid. While all these compounds contain a terminal carboxylic acid group, their PEG chain lengths differ, which can influence their solubility and reactivity. This compound is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity for various applications .
Similar Compounds
- m-PEG12-acid
- m-PEG14-acid
- m-PEG10-acid
These compounds share similar properties but differ in their PEG chain lengths, which can affect their performance in specific applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVDBLIIIQXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)




![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)




